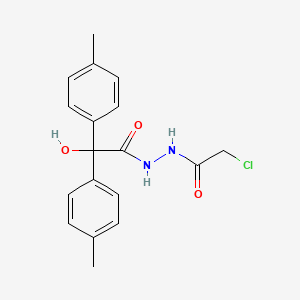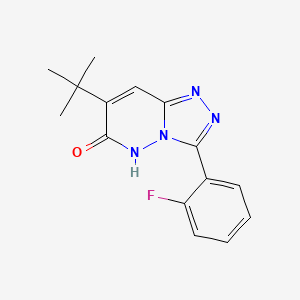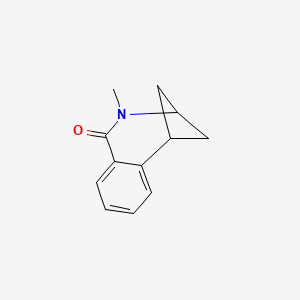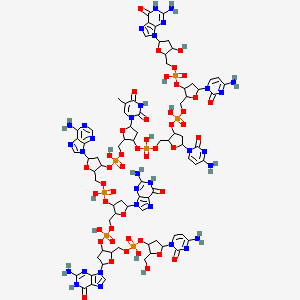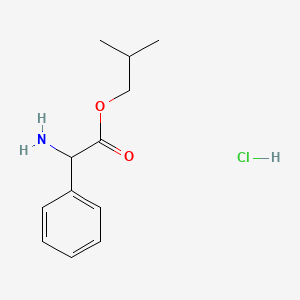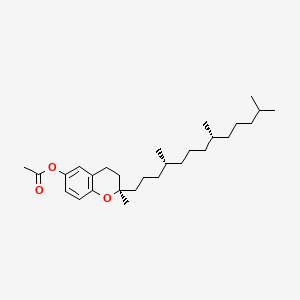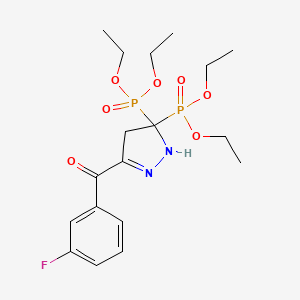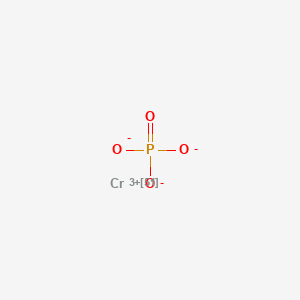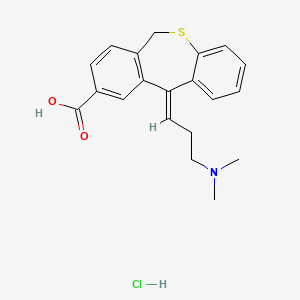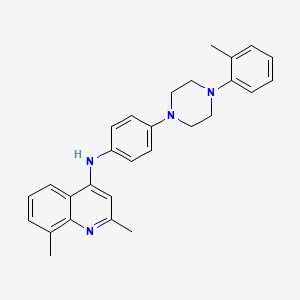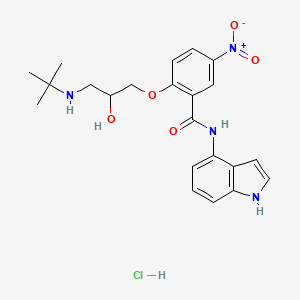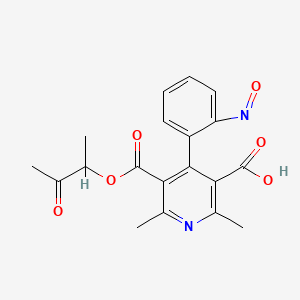
Propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, potassium salt is a complex organic compound It is characterized by the presence of a propanoic acid moiety linked to an imidazole ring, which is further substituted with an 8-heptadecenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, potassium salt typically involves multiple steps. One common approach is the reaction of 8-heptadecenylamine with ethylene oxide to form 2-(8-heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethanol. This intermediate is then reacted with propanoic acid under basic conditions to yield the final product. The reaction conditions often include the use of a strong base such as potassium hydroxide to facilitate the formation of the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, potassium salt has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to cell signaling and membrane interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, potassium salt exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can interact with active sites of enzymes, modulating their activity. Additionally, the hydrophobic 8-heptadecenyl group can interact with lipid membranes, affecting membrane fluidity and signaling pathways.
類似化合物との比較
Similar Compounds
- Propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, sodium salt
- Propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)-, calcium salt
Uniqueness
The potassium salt of propanoic acid, 3-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)- is unique due to its specific ionic interactions and solubility properties. Compared to its sodium and calcium counterparts, the potassium salt may exhibit different biological activities and solubility in various solvents, making it suitable for specific applications.
特性
CAS番号 |
74051-85-7 |
|---|---|
分子式 |
C25H45KN2O3 |
分子量 |
460.7 g/mol |
IUPAC名 |
potassium;3-[2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethoxy]propanoate |
InChI |
InChI=1S/C25H46N2O3.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-26-19-20-27(24)21-23-30-22-18-25(28)29;/h9-10H,2-8,11-23H2,1H3,(H,28,29);/q;+1/p-1/b10-9+; |
InChIキー |
OGFNOYRPSLAVIQ-RRABGKBLSA-M |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC1=NCCN1CCOCCC(=O)[O-].[K+] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC1=NCCN1CCOCCC(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


